1-[(4-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-3-carboxamide
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Overview
Description
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a fluorophenyl group, a methanesulfonyl group, and a carboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be attached through a sulfonylation reaction using methanesulfonyl chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-FLUOROPHENYL)-4-((4-METHYLPHENYL)SULFONYL)PIPERAZINE
- 1-(4-FLUOROPHENYL)-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE
Uniqueness
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C20H23FN2O3S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-(4-methylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H23FN2O3S/c1-15-4-10-19(11-5-15)22-20(24)17-3-2-12-23(13-17)27(25,26)14-16-6-8-18(21)9-7-16/h4-11,17H,2-3,12-14H2,1H3,(H,22,24) |
InChI Key |
MRBPTDXIYLFEEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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